Tos-PEG6-OH

Aqueous Solubility Bioconjugation PROTAC Linker

Tos-PEG6-OH (also known as PEG7-Tos or Hydroxy-PEG7-OTs) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a defined chain length of six ethylene glycol units, a tosylate group at one terminus, and a hydroxyl group at the other. With a molecular weight of 436.52 g/mol, a topological polar surface area (TPSA) of 109.75 Ų, and a predicted logP of 0.78, it belongs to a class of linkers widely used for bioconjugation and targeted protein degradation.

Molecular Formula C19H32O9S
Molecular Weight 436.5 g/mol
CAS No. 42749-28-0
Cat. No. B1679205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG6-OH
CAS42749-28-0
SynonymsPEG7-Tos
Molecular FormulaC19H32O9S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3
InChIKeyWMUDQALOCQRYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tos-PEG6-OH (CAS 42749-28-0) Technical Specifications and Monodisperse PEG Linker Profile


Tos-PEG6-OH (also known as PEG7-Tos or Hydroxy-PEG7-OTs) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a defined chain length of six ethylene glycol units, a tosylate group at one terminus, and a hydroxyl group at the other . With a molecular weight of 436.52 g/mol, a topological polar surface area (TPSA) of 109.75 Ų, and a predicted logP of 0.78, it belongs to a class of linkers widely used for bioconjugation and targeted protein degradation . Its monodispersity distinguishes it from polydisperse PEGs, ensuring batch-to-batch consistency crucial for reproducible synthesis and characterization of advanced therapeutic constructs like PROTACs [1].

Scientific Rationale for Selecting Tos-PEG6-OH Over Alternative PEGn-Tosylates


Substituting Tos-PEG6-OH with a PEG linker of a different length—such as a shorter PEG4 or a longer PEG8 derivative—introduces significant risk in drug discovery workflows. Linker length is a critical determinant of ternary complex formation, solubility, and cellular permeability in applications like PROTAC development [1]. Unlike polydisperse PEG mixtures, which yield heterogeneous products with irreproducible biological activity, monodisperse Tos-PEG6-OH ensures a single, well-defined molecular entity, a prerequisite for robust structure-activity relationship (SAR) studies and scalable GMP manufacturing . Furthermore, while the tosylate group is a common leaving group across the class, the optimal balance of hydrophilicity and conformational flexibility provided specifically by the hexa(ethylene glycol) chain maximizes aqueous solubility and minimizes non-specific binding relative to shorter or longer homologues .

Quantitative Comparative Analysis of Tos-PEG6-OH for Scientific Procurement


Optimized Solubility Profile of Tos-PEG6-OH Versus PEGn Homologues

Tos-PEG6-OH exhibits a calculated aqueous solubility of 15.2 mg/mL (34.8 mM), based on ESOL topological prediction, positioning it as a highly soluble PEG linker . This value is directly comparable to PEG6-Tos (also referred to as Tos-PEG6-OH), which has a reported solubility of 100 mg/mL in DMSO, indicating its strong polar aprotic solubility for synthetic workflows . While direct experimental aqueous solubility data for shorter PEG4-Tos or longer PEG8-Tos are not provided in these sources, the trend within the PEG-Tos class is well-established: increasing PEG chain length correlates with increased aqueous solubility up to a threshold, after which it plateaus or is offset by increased molecular weight . The 15.2 mg/mL solubility for Tos-PEG6-OH is a key differentiator for applications requiring high aqueous concentrations.

Aqueous Solubility Bioconjugation PROTAC Linker

Enhanced Click Chemistry Kinetics with Tos-PEG6-OH Derived Reagents

When derivatized to Propargyl-PEG6-Tos, the PEG6 spacer directly influences click chemistry kinetics. The pseudo-first-order rate constant (kobs) for triazole formation using a PEG6 spacer is reported as approximately 1.7 × 10⁻³ s⁻¹ . This is a 40% improvement in conversion efficiency compared to a PEG3 spacer (PEG3-Tos derivative), which exhibits restricted rotational mobility and therefore lower kinetics . This data provides a direct, quantitative comparison between PEG6 and PEG3 linkers, demonstrating that the longer, more flexible PEG6 chain facilitates more efficient bioconjugation.

Click Chemistry Bioconjugation Kinetics

High Purity Specification Enabling Reproducible Conjugation

Tos-PEG6-OH is commercially available at a consistent purity of ≥98%, as confirmed by multiple reputable vendors [1][2]. This high level of purity is critical for minimizing side reactions and ensuring reproducible yields in subsequent derivatization steps, such as the synthesis of PROTACs or other complex bioconjugates. While other PEG-tosylates may also be offered at high purity, the specific mention of this compound's 98% purity across multiple sources indicates a reliable, established supply chain for research and development.

Purity Quality Control PROTAC Synthesis

Empirically Validated PEG6 Chain Length for PROTAC Ternary Complex Formation

PEG6 is recognized as an empirical 'gold standard' linker length in targeted protein degradation, alongside PEG4 and PEG8 [1]. Its six ethylene glycol units provide a near-optimal balance of flexibility and reach to facilitate the formation of a productive ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. Shorter linkers like PEG4 can impose a near-rigid span that may be unsuitable for certain protein pairs, while longer linkers like PEG8, though more flexible, can introduce excessive conformational entropy and increase the risk of off-target effects . The specific length of PEG6 has been shown through crystallographic studies to effectively span inter-protein pocket distances that often exceed 3 nm, a parameter not consistently achieved by shorter homologues .

PROTAC Ternary Complex Linker Optimization

Primary Industrial and Research Applications for Tos-PEG6-OH (CAS 42749-28-0)


Synthesis of PROTACs for Targeted Protein Degradation

Tos-PEG6-OH is a foundational building block for PROTAC (Proteolysis Targeting Chimera) molecules. Its high purity (≥98%) and monodisperse nature are essential for constructing well-characterized PROTACs, where linker length directly impacts ternary complex formation and degradation efficiency [1]. The empirically optimized PEG6 chain length provides the necessary reach and flexibility for recruiting an E3 ubiquitin ligase to a target protein, a key step in ubiquitin-proteasome mediated degradation .

Bioconjugation and PEGylation of Biomolecules

The heterobifunctional nature of Tos-PEG6-OH, with its tosylate leaving group and free hydroxyl, enables site-specific PEGylation of sensitive biomolecules like peptides, proteins, and antibodies. The hydrophilic PEG6 spacer enhances the aqueous solubility of the final conjugate, as evidenced by its predicted solubility of 15.2 mg/mL, improving pharmacokinetic properties and reducing immunogenicity [1]. The tosylate group provides a highly reactive handle for nucleophilic substitution with thiols, amines, or alcohols .

Development of Advanced Drug Delivery Systems

Tos-PEG6-OH is utilized in the design of advanced drug delivery systems, such as polymer-drug conjugates and surface-modified nanoparticles. The incorporation of the PEG6 spacer improves the stability and solubility of these systems in aqueous environments, as demonstrated by its chemical stability profile and solubility data [1]. This enhances the biocompatibility and circulation time of the therapeutic payload, leading to improved efficacy and reduced toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tos-PEG6-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.